Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate” is a chemical compound with the molecular formula C10H11ClN4O2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a triazolo[1,5-a]pyrimidine core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This core is substituted with a methyl group, a propyl group, and a carboxylate group .Scientific Research Applications
Synthesis and Regioselectivity
The compound Methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate belongs to a class of chemicals where efficient and regioselective synthesis is a significant area of research. For instance, Massari et al. (2017) explored efficient one-step procedures for synthesizing 7-aryl-5-methyl and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines, highlighting their potential in preparing biologically active compounds. This study underscores the value of this class of compounds in medicinal chemistry and drug design (Massari et al., 2017).
Chemical Reactions and Transformations
The compound's utility is also evident in chemical reactions and transformations. Loubidi et al. (2018) reported on palladium-catalyzed Suzuki and Sonogashira cross-coupling reactions involving 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine. This study highlights the compound's versatility as a substrate for complex chemical transformations (Loubidi et al., 2018).
Crystallography and Molecular Structure
Research into the molecular structure and crystallography of related compounds provides insights into their potential applications. For instance, the study by Canfora et al. (2010) on the crystal structures of similar triazolo[1,5-a]pyrimidine derivatives emphasizes the significance of these compounds in understanding molecular interactions and designing new materials (Canfora et al., 2010).
Biological Activity and Potential Therapeutic Uses
The structure of this compound is closely related to compounds studied for potential biological activities. Gomha et al. (2017) synthesized a novel compound with a similar structure and evaluated its antitumor activities, indicating the potential of these compounds in developing new therapeutics (Gomha et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antiproliferative activities against various cancer cells , suggesting potential targets within oncogenic pathways.
Mode of Action
It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidine compounds have been found to inhibit the growth and colony formation of cancer cells . They achieve this by interacting with their targets and causing significant changes in the cellular processes .
Biochemical Pathways
This results in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT , affecting downstream cellular processes.
Result of Action
The result of the compound’s action is likely to be a decrease in the proliferation of certain cancer cells . This is inferred from the observed effects of related compounds, which have been shown to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in cancer cells .
Properties
IUPAC Name |
methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O2/c1-3-4-6-5-7(11)15-10(12-6)13-8(14-15)9(16)17-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBURHQWFVWFBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926244-77-1 |
Source
|
Record name | methyl 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.